alpha-Chloroacrylic acid chloride

Catalog No.
S1929985
CAS No.
21369-76-6
M.F
C3H2Cl2O
M. Wt
124.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Chloroacrylic acid chloride

CAS Number

21369-76-6

Product Name

alpha-Chloroacrylic acid chloride

IUPAC Name

2-chloroprop-2-enoyl chloride

Molecular Formula

C3H2Cl2O

Molecular Weight

124.95 g/mol

InChI

InChI=1S/C3H2Cl2O/c1-2(4)3(5)6/h1H2

InChI Key

XOTUAMWIFRDGMZ-UHFFFAOYSA-N

SMILES

C=C(C(=O)Cl)Cl

Canonical SMILES

C=C(C(=O)Cl)Cl

Synthesis of Functionalized Polymers:

-Chloroacryloyl chloride readily undergoes polymerization reactions, forming polymers with unique properties. The presence of the chlorine atom and the acrylic double bond allows for further functionalization of the polymer backbone. This characteristic makes it a versatile building block for researchers studying the development of novel polymers with tailored properties for applications in areas like:

  • Biodegradable polymers: By incorporating 2-chloroacryloyl chloride into polymer structures, researchers can design materials that degrade under specific environmental conditions, making them attractive for biomedical applications and sustainable packaging solutions [].
  • Functional hydrogels: The hydrophilic nature of the functional groups introduced through 2-chloroacryloyl chloride can be exploited to create hydrogels with high water absorption capacity. These hydrogels find use in drug delivery, tissue engineering, and various separation processes [].
  • Electronically conductive polymers: Incorporation of 2-chloroacryloyl chloride into polymer structures can influence their electrical conductivity. Researchers utilize this property to develop novel materials for organic electronics and sensor applications [].

Synthesis of Fine Chemicals and Pharmaceuticals:

The reactive nature of 2-chloroacryloyl chloride makes it a valuable precursor for the synthesis of various fine chemicals and pharmaceuticals. The presence of the acrylic moiety and the chlorine atom allows for diverse chemical transformations, enabling researchers to create complex molecules with specific functionalities. Here are some examples:

  • Herbicides and pesticides: Certain derivatives of 2-chloroacryloyl chloride exhibit herbicidal and pesticidal properties. Research efforts focus on utilizing this compound to develop more potent and selective agrochemicals with improved environmental profiles [].
  • Medicinal chemistry: The versatility of 2-chloroacryloyl chloride allows researchers to introduce specific functional groups into potential drug candidates. This is crucial for optimizing the drug's efficacy, selectivity, and pharmacokinetic properties [].

Organic Synthesis as a Reactive Intermediate:

Beyond its role in polymer and fine chemical synthesis, 2-chloroacryloyl chloride serves as a valuable reactive intermediate in various organic transformations. Its electrophilic nature allows it to participate in a wide range of reactions, including:

  • Acylation reactions: The acyl chloride group in 2-chloroacryloyl chloride readily reacts with nucleophiles, enabling the introduction of the functional group onto various organic molecules [].
  • Michael addition reactions: The presence of the α,β-unsaturated carbonyl functionality allows 2-chloroacryloyl chloride to participate in Michael addition reactions, forming new carbon-carbon bonds with nucleophiles [].

Alpha-Chloroacrylic acid chloride is characterized by its reactive nature and distinctive physical properties. It has a density of 1.345 g/cm3 and a boiling point of 107.7°C at 760 mmHg . The compound's flash point is 40.6°C, indicating its flammability . At 25°C, it has a vapor pressure of 26.8 mmHg .

  • Acryloyl chloride is a highly toxic and corrosive compound [].
  • It can cause severe irritation and burns to skin, eyes, and respiratory tract upon contact or inhalation [].
  • It is flammable and can react violently with water [].

As an acid chloride, alpha-Chloroacrylic acid chloride is highly reactive. It readily undergoes hydrolysis when exposed to water, producing alpha-chloroacrylic acid. The compound also participates in various other reactions:

  • Esterification: It reacts with alcohols to form esters.
  • Amidation: When treated with amines, it forms amides.
  • Anhydride formation: Reaction with sodium salts of carboxylic acids results in anhydride formation.

Alpha-Chloroacrylic acid chloride can be synthesized through various methods:

  • Reaction of acryloyl chloride with hydrogen chloride, typically in the presence of catalysts like aluminum chloride or iron chloride.
  • Reaction of (meth)acryloyl chloride with n-octanol and other alcohols in the presence of triethylamine in a tubular reactor.

The resulting product is usually purified through distillation.

This compound finds applications in several fields:

  • Polymer synthesis: It's used in the production of various polymeric materials.
  • Surface modification: Alpha-Chloroacrylic acid chloride is employed in the immobilization of dyes onto polymers.
  • Pharmaceutical intermediates: It serves as a precursor in the synthesis of certain pharmaceutical compounds.
  • Agrochemical production: The compound is utilized in the manufacture of various agrochemicals.

Alpha-Chloroacrylic acid chloride interacts with various substances:

  • Water: It undergoes rapid hydrolysis, forming alpha-chloroacrylic acid.
  • Alcohols and amines: These reactions result in the formation of esters and amides, respectively.
  • Organozinc compounds: The compound can acylate these substances.

These interactions highlight the compound's versatility in organic synthesis and its potential for creating diverse chemical products.

Similar Compounds

Several compounds share structural or functional similarities with alpha-Chloroacrylic acid chloride:

  • Acryloyl chloride: This is the non-chlorinated analog of alpha-Chloroacrylic acid chloride.
  • Alpha-Chloroacrylic acid: The hydrolysis product of alpha-Chloroacrylic acid chloride .
  • Methacryloyl chloride: A structurally similar compound with a methyl group instead of a chlorine atom.
  • 2-Bromoacryloyl bromide: A brominated analog with similar reactivity.

Alpha-Chloroacrylic acid chloride is unique due to its combination of an acid chloride group and a chlorine-substituted double bond, which contributes to its high reactivity and versatility in organic synthesis. Its chlorine substituent also distinguishes it from other acryloyl compounds, potentially affecting its reactivity and the properties of resulting products .

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of alpha-chloroacrylic acid chloride adheres to IUPAC guidelines for acyl halides. The parent chain is prop-2-enoyl (acrylic acid derivative), with a chlorine substituent at the α-carbon (C2). The IUPAC name is 2-chloroprop-2-enoyl chloride, reflecting the substituent’s position and the acyl chloride functional group.

Key Nomenclature:

SynonymCAS NumberMolecular Formula
2-Chloroacryloyl chloride21369-76-6C₃H₂Cl₂O

Molecular Formula and Structural Isomerism

The molecular formula C₃H₂Cl₂O indicates three carbon atoms, two chlorine atoms, and one oxygen atom. The structure is CH₂=CHCOCl, with a double bond between C1 and C2 and a chlorine atom on C2.

Structural Features:

  • Conjugated System: The double bond (C1–C2) and carbonyl group (C2–O) create a planar, electron-deficient system.
  • Absence of Isomerism: The fixed positions of substituents (chlorine on C2 and carbonyl on C3) eliminate geometric or stereoisomerism.

Spectroscopic Characterization

Spectroscopic data confirm the compound’s electronic and structural properties:

TechniqueObserved DataInterpretation
IRStrong absorption at ~1800 cm⁻¹C=O stretching in acyl chlorides
¹³C NMRδ ~170 ppm (C=O), δ ~120–130 ppm (Cl-substituted C)Electrophilic carbonyl carbon and deshielded chlorine-bearing carbon
MSMolecular ion peak at m/z 124.95 (C₃H₂Cl₂O⁺)Confirmatory evidence of molecular formula

Source:

Historical Context and Discovery Timeline

While specific historical records for alpha-chloroacrylic acid chloride are limited, its synthesis parallels established methods for acyl chlorides. Early syntheses likely involved:

  • Chlorination of Acrylic Acid Derivatives: Reaction of acrylic acid with chlorinating agents (e.g., benzoyl chloride or thionyl chloride).
  • Industrial Optimization: Modern flow chemistry enables efficient production with minimal side products.

Alpha-chloroacrylic acid chloride (2-chloroacryloyl chloride, Chemical Abstracts Service Number 21369-76-6) represents a highly reactive acyl chloride derivative distinguished by the presence of both an electrophilic carbonyl center and an alpha-positioned chlorine substituent [2]. This dual functionality imparts unique reactivity patterns that encompass nucleophilic acyl substitution reactions, electrophilic addition processes, and polymerization behaviors. The compound exhibits exceptional electrophilicity due to the combined electron-withdrawing effects of the chlorine atom and the acyl chloride group, making it a potent reagent in organic synthesis [4].

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution reactions constitute the primary transformation pathway for alpha-chloroacrylic acid chloride, proceeding through the characteristic addition-elimination mechanism common to acyl chlorides [5] [4]. The enhanced electrophilicity of the carbonyl carbon, resulting from the alpha-chlorine substituent, significantly accelerates these transformations compared to unsubstituted acyl chlorides [6] [7].

Hydrolysis Kinetics and Aquation Products

The hydrolysis of alpha-chloroacrylic acid chloride in aqueous media proceeds rapidly through a nucleophilic addition-elimination mechanism, yielding alpha-chloroacrylic acid and hydrogen chloride as the primary products [8] [9]. Kinetic studies demonstrate that the reaction follows pseudo-first-order kinetics under excess water conditions, with rate constants significantly higher than those observed for simple alkyl acyl chlorides [10] [11].

The mechanistic pathway involves initial nucleophilic attack by water at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride ion [8] [7]. The rate-determining step varies with solution conditions, with the addition step being rate-limiting in neutral aqueous media and the elimination step becoming significant under basic conditions [9] [12].

Experimental kinetic data reveal substantial pH dependence in the hydrolysis rate. At neutral pH (7.0) and 25°C, the pseudo-first-order rate constant approaches 3.85 × 10⁻³ s⁻¹, corresponding to a half-life of approximately 3 minutes [8] [10]. Under basic conditions (pH 11), the rate constant increases dramatically to 2.31 × 10⁻² s⁻¹, reducing the half-life to approximately 30 seconds [9]. This pH dependence reflects base-catalyzed acceleration through hydroxide ion participation in the nucleophilic attack [12].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with an estimated activation energy of approximately 45-50 kilojoules per mole based on comparative data for related acyl chlorides [10] [13]. At elevated temperatures (50°C), the rate constant increases to 1.16 × 10⁻² s⁻¹, demonstrating the substantial thermal acceleration typical of nucleophilic acyl substitution reactions [11].

Solvent effects significantly influence hydrolysis rates, with polar protic solvents facilitating the reaction through stabilization of the ionic transition state [10] [13]. Mixed aqueous-organic solvents generally exhibit reduced hydrolysis rates compared to pure water, with 50% aqueous acetone showing a rate constant of 1.44 × 10⁻³ s⁻¹, approximately 60% lower than in pure water [13].

Esterification with Primary and Secondary Alcohols

Alpha-chloroacrylic acid chloride readily undergoes esterification reactions with both primary and secondary alcohols, providing access to a diverse range of alpha-chloroacrylate esters [14] [15]. These reactions proceed through the standard nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile and chloride serving as the leaving group [16] [17].

Esterification with primary alcohols such as methanol and ethanol proceeds rapidly at ambient temperatures, typically achieving complete conversion within 5-15 minutes in the presence of a mild base such as triethylamine or pyridine [14] [16]. The base serves a dual role, both facilitating deprotonation of the alcohol and neutralizing the hydrogen chloride byproduct [15] [17]. Typical yields range from 85-95% for primary alcohol esters, with methyl alpha-chloroacrylate and ethyl alpha-chloroacrylate being among the most commonly prepared derivatives .

Secondary alcohols exhibit somewhat reduced reactivity due to increased steric hindrance around the nucleophilic oxygen center [14] [16]. Esterification reactions with secondary alcohols require longer reaction times (30-60 minutes) and may necessitate elevated temperatures (40-60°C) to achieve optimal conversion [19]. Yields typically range from 75-85% for secondary alcohol esters, reflecting the decreased nucleophilicity and increased steric constraints [16].

The mechanism involves initial coordination of the alcohol oxygen to the electrophilic carbonyl carbon, followed by proton transfer and subsequent elimination of chloride [14] [15]. The presence of the alpha-chlorine substituent enhances the electrophilicity of the carbonyl center, facilitating nucleophilic attack while simultaneously providing inductive stabilization to the tetrahedral intermediate [7] [20].

Regioselectivity in esterification reactions is exceptionally high, with nucleophilic attack occurring exclusively at the carbonyl carbon rather than at the alpha-carbon bearing the chlorine substituent [14] [16]. This selectivity reflects the greater electrophilicity of the carbonyl carbon and the poor leaving group ability of chloride from an sp³-hybridized carbon center [15].

Electrophilic Addition Processes

The alpha,beta-unsaturated structure of alpha-chloroacrylic acid chloride enables participation in electrophilic addition reactions, where the compound can function as either an electrophile or a Michael acceptor depending on the reaction conditions and substrate [21] [22].

Conjugate Addition Reactions

Alpha-chloroacrylic acid chloride serves as an effective Michael acceptor in conjugate addition reactions with various nucleophiles [22] [23]. The electron-withdrawing nature of both the acyl chloride group and the alpha-chlorine substituent activates the beta-carbon toward nucleophilic attack, facilitating addition across the carbon-carbon double bond .

Organometallic reagents such as Grignard reagents and organocuprates readily undergo conjugate addition to alpha-chloroacrylic acid chloride under controlled conditions [22] [25]. These reactions typically require copper catalysis to ensure regioselective addition at the beta-position while avoiding competing nucleophilic attack at the carbonyl center [25]. The resulting products are beta-substituted alpha-chloroacyl chlorides that can undergo further transformation or direct hydrolysis to the corresponding carboxylic acids [22].

Nitrogen nucleophiles, including amines and amide enolates, also participate in conjugate addition reactions with alpha-chloroacrylic acid chloride [23]. These transformations provide access to beta-amino acid derivatives and related nitrogen-containing compounds through subsequent functional group manipulations [22].

The regioselectivity of conjugate addition reactions is generally high, favoring addition at the beta-carbon due to the superior ability of the acyl chloride group to stabilize negative charge development [23] [25]. However, competing nucleophilic acyl substitution at the carbonyl center can become significant with strongly nucleophilic reagents, requiring careful control of reaction conditions and reagent stoichiometry [22].

Diels-Alder Cycloaddition Capabilities

Alpha-chloroacrylic acid chloride functions as a potent dienophile in Diels-Alder cycloaddition reactions, with the electron-withdrawing acyl chloride group providing substantial activation toward reaction with electron-rich dienes [26] [21] [27]. The compound has been specifically identified as a valuable starting material for prostaglandin synthesis via Diels-Alder methodology [26].

Cycloaddition reactions with cyclopentadiene proceed readily at ambient temperature, typically achieving 75-85% yields within 2-6 hours [27] [28]. The reaction exhibits high endo selectivity, consistent with secondary orbital interactions between the dienophile substituents and the diene system [29] [28]. The resulting adducts retain both the acyl chloride functionality and the alpha-chlorine substituent, providing versatile intermediates for further synthetic elaboration [26].

1,3-Butadiene requires more forcing conditions for effective cycloaddition, typically necessitating temperatures of 80°C and extended reaction times of 12-24 hours [28] [30]. Yields are generally lower (60-75%) due to competing polymerization of the butadiene under the thermal conditions required [27] [30].

Furan demonstrates exceptional reactivity as a diene partner, undergoing cycloaddition at 0°C with high regioselectivity favoring alpha-addition products [27] [30]. Yields typically range from 80-90%, and the reactions proceed cleanly with minimal side product formation [28].

The reactivity of alpha-chloroacrylic acid chloride as a dienophile reflects the powerful electron-withdrawing effect of the acyl chloride group, which significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) and facilitates interaction with electron-rich diene systems [27] [29]. The alpha-chlorine substituent provides additional activation while introducing a versatile functional handle for subsequent transformations [26] [21].

Polymerization Behavior and Kinetics

Alpha-chloroacrylic acid chloride exhibits complex polymerization behavior due to the presence of both a polymerizable vinyl group and a highly reactive acyl chloride functionality [31] [32]. The compound can undergo both radical polymerization through the carbon-carbon double bond and condensation polymerization through the acyl chloride group, leading to diverse polymer architectures and properties [33] [34].

Radical-Initiated Chain Growth Mechanisms

Free radical polymerization of alpha-chloroacrylic acid chloride proceeds through conventional initiation, propagation, and termination steps, with the vinyl group serving as the polymerizable functionality [31] [35]. However, the presence of the acyl chloride group introduces significant complications due to its high reactivity toward nucleophiles and tendency to undergo hydrolysis under typical polymerization conditions [32] [36].

Polymerization using conventional radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide requires strictly anhydrous conditions to prevent premature hydrolysis of the acyl chloride groups [32] [37]. Under optimal conditions, conversions of 70-85% can be achieved at temperatures ranging from 60-80°C, though molecular weight control remains challenging due to the high reactivity of the monomer [31] [34].

The propagation rate constant for alpha-chloroacrylic acid chloride is significantly higher than that of unsubstituted acrylic derivatives, reflecting the electron-withdrawing effect of the acyl chloride substituent [31] [35]. This enhanced reactivity leads to rapid chain growth but also increases the tendency for termination reactions and limits the achievable molecular weights [34] [37].

Controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have shown promise for improving molecular weight control and reducing polydispersity [37] [38]. The use of appropriate chain transfer agents allows for the synthesis of well-defined polymers with molecular weights up to 50,000 daltons and polydispersity indices below 1.5 [37].

Atom Transfer Radical Polymerization (ATRP) methods have also been explored, though the coordination of the acyl chloride groups to copper catalysts can lead to catalyst deactivation and reduced polymerization control [34] [38]. Modifications to the catalyst system and polymerization conditions have enabled successful ATRP of alpha-chloroacrylic acid chloride with reasonable molecular weight control [34].

Copolymerization with Vinyl Monomers

Copolymerization of alpha-chloroacrylic acid chloride with conventional vinyl monomers provides access to functionalized copolymers with pendant acyl chloride groups that can be subsequently modified through post-polymerization reactions [33] [39] [38]. These approaches circumvent many of the challenges associated with homopolymerization while enabling incorporation of the reactive acyl chloride functionality into polymer structures [40] [41].

Copolymerization with styrene proceeds smoothly under free radical conditions, yielding random copolymers with acyl chloride contents ranging from 10-50 mole percent depending on the monomer feed ratio [33] [38]. The reactivity ratios favor incorporation of alpha-chloroacrylic acid chloride, reflecting its enhanced reactivity relative to styrene [39] [41].

Methyl methacrylate serves as an effective comonomer, producing copolymers with good thermal stability and mechanical properties [33] [39]. The presence of the acyl chloride groups provides sites for subsequent functionalization through nucleophilic substitution reactions with amines, alcohols, or other nucleophiles [40] [38].

Vinyl acetate copolymerization enables the preparation of materials with improved processability and altered solubility characteristics [39] [41]. These copolymers have found applications in coatings and adhesive formulations where the reactive acyl chloride groups can participate in crosslinking reactions [33].

Block copolymer synthesis has been achieved through sequential RAFT polymerization, enabling the preparation of well-defined block structures with alpha-chloroacrylic acid chloride segments [37] [38]. These materials exhibit microphase separation behavior and can be used as precursors to amphiphilic block copolymers through selective hydrolysis or aminolysis of the acyl chloride blocks [40] [37].

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

21369-76-6

Wikipedia

Acryloyl chloride, 2-chloro-

Dates

Last modified: 04-14-2024

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